molecular formula C12H18Cl2N2O2S B602930 [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine CAS No. 1246822-86-5

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine

Katalognummer: B602930
CAS-Nummer: 1246822-86-5
Molekulargewicht: 325.3g/mol
InChI-Schlüssel: KIQHNDPEGMGRIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is a chemical compound with a complex structure that includes dichloro, dimethylamino, and sulfonamide functional groups

Eigenschaften

CAS-Nummer

1246822-86-5

Molekularformel

C12H18Cl2N2O2S

Molekulargewicht

325.3g/mol

IUPAC-Name

4,5-dichloro-N-[3-(dimethylamino)propyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C12H18Cl2N2O2S/c1-9-7-10(13)11(14)8-12(9)19(17,18)15-5-4-6-16(2)3/h7-8,15H,4-6H2,1-3H3

InChI-Schlüssel

KIQHNDPEGMGRIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCN(C)C)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride reacts with 3-(dimethylamino)propylamine under basic conditions to form the desired sulfonamide. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation or reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-dichloro-N,N-dimethylaniline: This compound shares the dichloro and dimethylamino groups but lacks the sulfonamide functionality.

    4-bromo-N,N-dimethylaniline: Similar in structure but with a bromine atom instead of chlorine.

    2-chloro-N,N-dimethylaniline: Another related compound with a single chlorine atom.

Uniqueness

[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both dichloro and sulfonamide groups makes it particularly versatile for various chemical transformations and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.